molecular formula C23H26N4O2 B11007441 3-{1-[(4-benzylpiperidino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one

3-{1-[(4-benzylpiperidino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11007441
M. Wt: 390.5 g/mol
InChI Key: SPISSAYGLSULAS-UHFFFAOYSA-N
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Description

3-{1-[(4-benzylpiperidino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazinone core, which is known for its stability and reactivity, making it a valuable candidate for research in medicinal chemistry, materials science, and other domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(4-benzylpiperidino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-benzylpiperidine with a suitable acylating agent to form the intermediate 1-[(4-benzylpiperidino)carbonyl]propyl derivative. This intermediate is then subjected to cyclization with a benzotriazinone precursor under controlled conditions, such as elevated temperatures and the presence of a catalyst, to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(4-benzylpiperidino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The benzotriazinone core allows for substitution reactions, where functional groups can be introduced or modified using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents; reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

    Chemistry: The compound’s reactivity and stability make it a valuable intermediate for synthesizing other complex molecules.

    Biology: Its structural features suggest potential as a ligand for biological targets, enabling studies on receptor binding and enzyme inhibition.

    Medicine: Research has investigated its potential as a pharmacophore for developing new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drugs.

    Industry: The compound’s unique properties may be leveraged in the development of advanced materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism of action of 3-{1-[(4-benzylpiperidino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with molecular targets, such as enzymes or receptors. The benzotriazinone core can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, influencing their activity. Pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or alteration of receptor binding dynamics.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazin-4(3H)-one derivatives: These compounds share the benzotriazinone core and exhibit similar reactivity and stability.

    Piperidine derivatives: Compounds with piperidine moieties often display comparable biological activities and synthetic versatility.

Uniqueness

What sets 3-{1-[(4-benzylpiperidino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one apart is the combination of the benzotriazinone core with the benzylpiperidine moiety, providing a unique scaffold for exploring diverse chemical reactions and biological interactions. This dual functionality enhances its potential for developing novel compounds with specific properties and applications.

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

3-[1-(4-benzylpiperidin-1-yl)-1-oxobutan-2-yl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C23H26N4O2/c1-2-21(27-22(28)19-10-6-7-11-20(19)24-25-27)23(29)26-14-12-18(13-15-26)16-17-8-4-3-5-9-17/h3-11,18,21H,2,12-16H2,1H3

InChI Key

SPISSAYGLSULAS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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